Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Description
Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS: 1233509-89-1) is a triazole derivative featuring a 4-bromophenyl substituent at the 1-position and an isopropyl ester group at the 3-position of the triazole ring. The compound is cataloged with 95% purity and is available for research purposes . Its molecular formula is inferred as C₁₂H₁₁BrN₃O₃, with a calculated molecular weight of approximately 358.15 g/mol (based on substitution patterns of analogs).
Properties
IUPAC Name |
propan-2-yl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFHFRKVCDWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Esterification: The final step involves the esterification of the triazole carboxylic acid with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The isopropyl ester undergoes hydrolysis to form the carboxylic acid derivative under basic conditions:
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Reaction : Treatment with aqueous NaOH or KOH in ethanol/water at 60–80°C yields 4-(4-bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) to form biaryl derivatives .
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Buchwald–Hartwig Amination : Substitution with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) produces aryl amines .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄ | DMF/H₂O, 90°C | Biaryl derivative |
| Amination | RNH₂, Pd₂(dba)₃ | Toluene, 110°C | Aryl amine |
Triazole Ring Reactivity
The 1,2,4-triazole core exhibits reactivity at nitrogen and oxygen sites:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .
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Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the thione group to sulfoxide or sulfone derivatives .
| Reaction | Reagents | Outcome |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl triazole (72–85% yield) |
| Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide (R = O) or sulfone (R = O₂) |
Transesterification
The isopropyl ester undergoes transesterification with primary alcohols (e.g., ethanol):
Comparative Reactivity with Analogues
The bromophenyl group enhances electrophilic substitution compared to chloro- or trifluoromethylphenyl analogues:
| Compound | Substituent | Relative Reactivity in Suzuki Coupling |
|---|---|---|
| Target | 4-Br | 1.0 (reference) |
| 4-Cl | 0.6–0.8 | |
| 3,5-Cl₂ | 0.4–0.5 | |
| * | 3-CF₃ | 0.3–0.4 |
*Data inferred from analogous triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate exhibits promising antimicrobial properties. Studies have shown that compounds containing triazole moieties can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of triazole have been explored for their effectiveness against resistant strains of bacteria and fungi, making them candidates for new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Research has demonstrated that certain triazole compounds can inhibit specific pathways involved in tumor growth and metastasis . This suggests that this compound may hold potential as a scaffold for developing novel anticancer drugs.
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties. Triazoles have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This could provide therapeutic avenues for treating inflammatory diseases.
Agricultural Applications
In agriculture, triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth. This compound could be explored as a potential fungicide to protect crops from fungal pathogens. The effectiveness of triazoles in controlling diseases such as rusts and blights is well documented .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed a dose-dependent response with IC50 values indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogenated Phenyl Groups
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS: 1000574-60-6)
- Molecular Formula : C₁₂H₁₁Cl₂N₃O₃
- Molecular Weight : 316.14 g/mol
- Key Differences: Substituent: 3,4-Dichlorophenyl vs. 4-Bromophenyl. Halogen Impact: Chlorine atoms (atomic radius ~0.99 Å) are smaller than bromine (atomic radius ~1.14 Å), influencing steric and electronic properties. Crystallography: While direct crystal data for the target compound is unavailable, highlights that halogen substitution (Cl vs. Br) in similar compounds leads to measurable differences in unit cell parameters. For example, brominated imidazole-4-imines show ~0.1 Å increases in a and c axes compared to chlorinated analogs, attributed to bromine’s larger van der Waals radius .
Functional Group Comparison: Carboxylate Ester vs. Thione
- 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Molecular Formula : C₂₂H₁₅BrN₄OS
- Key Differences :
- The thione group (C=S) at the 3-position replaces the carboxylate ester, altering reactivity. The IR spectrum of this compound shows a C=S stretch at 1212 cm⁻¹ , absent in the target compound .
- The benzoxazole moiety introduces additional aromaticity, likely enhancing π-π stacking interactions compared to the simpler triazole-carboxylate structure.
Spectroscopic and Analytical Data
Biological Activity
Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1233509-89-1) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl moiety and a triazole ring, suggesting possible applications in medicinal chemistry.
The molecular formula of the compound is with a molar mass of 326.15 g/mol. The predicted density is approximately 1.62 g/cm³, and the pKa value is estimated to be around 5.23 .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃O₃ |
| Molar Mass | 326.15 g/mol |
| Density | 1.62 g/cm³ (predicted) |
| pKa | 5.23 (predicted) |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including those structurally similar to this compound. In vitro tests have demonstrated significant antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural features showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
Anticancer Potential
The anticancer activity of triazole derivatives has also been explored extensively. Compounds with similar frameworks have exhibited cytotoxic effects on various cancer cell lines. For example, some derivatives demonstrated IC50 values significantly lower than standard treatments like doxorubicin, suggesting enhanced potency against specific cancer types .
In a detailed study of triazole compounds, it was found that structural modifications could lead to improved interactions with cancer cell targets, enhancing their therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR analysis:
- Bromophenyl Group : The presence of the bromine atom on the phenyl ring may enhance lipophilicity and improve binding affinity to biological targets.
- Triazole Ring : This moiety is known for its role in interacting with various enzymes and receptors, making it crucial for the compound's biological activity.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study reported that a derivative closely related to this compound showed high efficacy against multi-drug resistant strains of bacteria .
- Cancer Treatment : Another investigation demonstrated that certain triazole derivatives induced apoptosis in leukemia cells through mechanisms involving caspase activation and mitochondrial disruption .
Q & A
Q. Key Optimization Steps :
- Reaction temperature control : Excessive heat may degrade sensitive intermediates.
- Catalyst selection : Use palladium-based catalysts for efficient bromophenyl coupling .
- Design of Experiments (DoE) : Apply statistical methods to minimize trial-and-error, such as factorial design to optimize solvent polarity and stoichiometry .
Advanced: How can computational methods enhance synthesis efficiency?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify low-energy pathways, reducing experimental iterations .
- Solvent optimization : Computational screening of solvent effects on reaction kinetics using COSMO-RS models.
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into machine learning algorithms to refine computational models .
Basic: Which spectroscopic techniques are critical for characterization, and what functional groups do they target?
Methodological Answer:
Best Practice : Cross-validate data with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Validate computational models : Ensure basis sets and solvation models align with experimental conditions (e.g., DMSO vs. gas phase) .
- Re-examine intermediates : Use in-situ FTIR or LC-MS to detect transient species not accounted for in simulations.
- Error analysis : Quantify uncertainties in computational thermochemistry (e.g., ±2 kcal/mol for DFT) and compare with experimental yield deviations .
Advanced: What experimental design strategies are effective for studying photodegradation pathways?
Methodological Answer:
- Factorial design : Test variables like UV intensity, pH, and oxygen levels to identify dominant degradation mechanisms .
- Analytical tracking : Use HPLC-MS to monitor degradation products and propose pathways via fragmentation patterns.
- Accelerated aging studies : Apply Arrhenius kinetics under controlled temperatures to extrapolate shelf-life .
Basic: What are the key reactivity trends of the triazole and bromophenyl groups?
Methodological Answer:
- Triazole ring : Prone to electrophilic substitution at N-2; participates in coordination chemistry with transition metals.
- Bromophenyl group : Undergo Suzuki-Miyaura cross-coupling for functionalization (e.g., introducing biaryl motifs) .
- Ester hydrolysis : Susceptible to basic/acidic conditions; monitor via pH-controlled kinetics .
Advanced: How to design a reactor for scaled-up synthesis while maintaining product purity?
Methodological Answer:
- Continuous flow systems : Improve heat/mass transfer for exothermic triazole cyclization steps .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
- Separation optimization : Use membrane technologies (e.g., nanofiltration) to isolate the product from polar byproducts .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert atmosphere; assess photostability via accelerated UV exposure tests .
- Thermal degradation : Conduct TGA-DSC to determine decomposition thresholds (>150°C typical for triazoles) .
- Hygroscopicity : Use Karl Fischer titration to quantify water uptake and optimize desiccant use .
Advanced: How to employ DoE for optimizing catalytic systems in cross-coupling reactions?
Methodological Answer:
- Variables : Catalyst loading, ligand type, base concentration.
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize Pd residue .
- High-throughput screening : Use robotic platforms to test 96 reaction conditions in parallel .
Advanced: What strategies validate the absence of regioisomeric byproducts in the final compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
